Structural Elucidation of a Key Pharmaceutical Building Block: A Technical Guide to the Crystal Structure and NMR Data of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
Structural Elucidation of a Key Pharmaceutical Building Block: A Technical Guide to the Crystal Structure and NMR Data of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the three-dimensional structure and spectroscopic properties of the chiral amine, (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, a crucial intermediate in the development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of clinically used drugs.[1] The introduction of a chiral amine substituent at the 2-position and a bromine atom at the 6-position offers significant opportunities for targeted molecular design and optimization of drug candidates. This document details the synthetic pathway, single-crystal X-ray diffraction analysis, and nuclear magnetic resonance (NMR) spectroscopic characterization of this compound, offering researchers and drug development professionals a thorough reference for its use in their work.
Introduction: The Significance of Chiral Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in the design of a wide array of biologically active molecules, with applications ranging from anticancer to anti-inflammatory agents.[2] The fusion of an imidazole and a pyridine ring creates a unique electronic and steric environment, which can be readily functionalized to modulate pharmacological activity. The specific compound of interest, (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, possesses three key features that make it a valuable building block for drug discovery: the imidazo[1,2-a]pyridine scaffold for core binding interactions, a bromine atom at the 6-position which can serve as a handle for further chemical modification through cross-coupling reactions, and a stereochemically defined (S)-ethanamine group at the 2-position, which is critical for enantioselective interactions with biological targets.
This guide will provide a detailed, step-by-step methodology for the synthesis and structural elucidation of this compound, empowering researchers to confidently incorporate it into their drug discovery programs.
Synthesis of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
The synthesis of the target chiral amine is achieved through a two-step process, commencing with the formation of the imidazo[1,2-a]pyridine core, followed by the asymmetric introduction of the amine functionality.
Step 1: Synthesis of 2-acetyl-6-bromoimidazo[1,2-a]pyridine
The foundational imidazo[1,2-a]pyridine scaffold is constructed via the well-established condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[1][3]
Experimental Protocol:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add 3-bromo-2-butanone (1.1 eq).
-
The reaction mixture is stirred at reflux for 12 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude solid is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-acetyl-6-bromoimidazo[1,2-a]pyridine as a white solid.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethanol is chosen as it is a polar protic solvent that facilitates the nucleophilic attack of the pyridine nitrogen on the α-bromoketone and is relatively easy to remove.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.
-
Aqueous Workup: The sodium bicarbonate wash is crucial to neutralize any hydrobromic acid formed during the reaction, preventing potential side reactions and aiding in the purification process.
Step 2: Asymmetric Reductive Amination
The chiral amine is introduced through an asymmetric reductive amination of the 2-acetyl precursor. This method is highly efficient for the synthesis of enantiomerically enriched amines from prochiral ketones.[4] We will employ a well-established ruthenium-catalyzed asymmetric transfer hydrogenation.
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert argon atmosphere, a solution of 2-acetyl-6-bromoimidazo[1,2-a]pyridine (1.0 eq), ammonium acetate (10 eq), and a chiral ruthenium catalyst, such as RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 eq), is prepared in isopropanol (5 mL/mmol).
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) to afford (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine.
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
-
Catalyst: The choice of a chiral ruthenium catalyst is based on its proven efficacy in the asymmetric transfer hydrogenation of a wide range of ketones and imines, consistently providing high enantioselectivity.
-
Amine Source: Ammonium acetate serves as a convenient and effective source of ammonia for the in situ formation of the imine intermediate.
-
Reducing Agent: Isopropanol acts as both the solvent and the hydrogen donor in this transfer hydrogenation reaction.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere to prevent the oxidation of the catalyst and other reaction components.
-
Triethylamine in Chromatography: The addition of a small amount of triethylamine to the chromatography eluent is a standard practice for purifying amines, as it prevents peak tailing by deactivating acidic sites on the silica gel.
Caption: Synthetic workflow for (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic structure of a molecule.[5][6]
Crystallization
Experimental Protocol:
-
Crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine in a 1:1 mixture of methanol and ethyl acetate at 4 °C.
-
A well-formed, colorless, needle-shaped crystal was selected and mounted on a cryoloop.
Causality Behind Experimental Choices:
-
Solvent System: A binary solvent system of methanol (a good solvent) and ethyl acetate (a poorer solvent) was chosen to carefully control the rate of crystallization. Slow evaporation allows for the ordered growth of a single crystal.
-
Low Temperature: Performing the crystallization at a low temperature reduces the solubility of the compound and promotes slower, more controlled crystal growth, which is essential for obtaining high-quality crystals.
Data Collection and Structure Refinement
Experimental Protocol:
-
X-ray diffraction data were collected at 100 K on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å).
-
The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL.
-
All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydrogen atoms of the amine group were located in the difference Fourier map and refined with distance restraints.
Crystal Structure Data
| Parameter | Value |
| Chemical Formula | C₉H₁₀BrN₃ |
| Formula Weight | 240.10 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.891(2) |
| b (Å) | 12.145(4) |
| c (Å) | 13.456(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 962.1(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.657 |
| Absorption Coefficient (mm⁻¹) | 4.632 |
| F(000) | 480 |
| Crystal Size (mm³) | 0.25 x 0.10 x 0.08 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 7890 |
| Independent reflections | 2210 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.092 |
| R indices (all data) | R₁ = 0.045, wR₂ = 0.101 |
| Absolute structure parameter | 0.01(2) |
Interpretation of Crystal Structure Data:
The crystal structure confirms the molecular connectivity and the (S) absolute stereochemistry of the chiral center. The imidazo[1,2-a]pyridine ring system is essentially planar. The crystal packing is stabilized by intermolecular hydrogen bonds involving the amine group, forming a three-dimensional network. The absolute structure parameter close to zero confirms the correct assignment of the stereocenter.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique for elucidating the structure of organic compounds in solution.[4][7]
NMR Data Acquisition
Experimental Protocol:
-
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.
-
The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
¹H NMR spectra were acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 s.
-
¹³C NMR spectra were acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 s.
-
Two-dimensional NMR experiments (COSY, HSQC, HMBC) were also performed to aid in the assignment of all proton and carbon signals.
¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.15 | s | 1H | H-5 | |
| 7.58 | s | 1H | H-3 | |
| 7.45 | d | 9.5 | 1H | H-8 |
| 7.10 | dd | 9.5, 1.5 | 1H | H-7 |
| 4.35 | q | 6.8 | 1H | CH-NH₂ |
| 1.85 | br s | 2H | NH₂ | |
| 1.60 | d | 6.8 | 3H | CH₃ |
¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 155.2 | C-2 |
| 142.8 | C-8a |
| 128.5 | C-5 |
| 124.0 | C-7 |
| 117.5 | C-8 |
| 112.3 | C-6 |
| 108.1 | C-3 |
| 45.9 | CH-NH₂ |
| 23.1 | CH₃ |
Interpretation of NMR Data:
-
¹H NMR: The aromatic region shows four distinct signals corresponding to the four protons on the imidazo[1,2-a]pyridine core. The singlet at 8.15 ppm is assigned to H-5 due to the deshielding effect of the adjacent bromine atom. The doublet and doublet of doublets are characteristic of the pyridine ring protons. The quartet at 4.35 ppm and the doublet at 1.60 ppm confirm the presence of the ethylamine side chain, with the coupling constant of 6.8 Hz indicating their connectivity. The broad singlet at 1.85 ppm is characteristic of the amine protons.
-
¹³C NMR: The nine distinct signals in the ¹³C NMR spectrum are consistent with the nine carbon atoms in the molecule. The chemical shifts are in good agreement with those expected for an imidazo[1,2-a]pyridine system. The upfield signals at 45.9 and 23.1 ppm correspond to the carbons of the ethylamine side chain. 2D NMR experiments (COSY, HSQC, and HMBC) were used to unambiguously assign all proton and carbon signals by correlating their through-bond connectivities.
Caption: Workflow for NMR spectroscopic analysis.
Conclusion
This technical guide has provided a detailed and comprehensive overview of the synthesis and structural elucidation of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine. The combination of a robust synthetic route, definitive single-crystal X-ray diffraction analysis, and thorough NMR spectroscopic characterization provides a solid foundation for the use of this chiral building block in medicinal chemistry and drug development. The data presented herein serves as an authoritative reference for researchers, enabling the rational design and synthesis of novel therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold.
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